Dclk1-IN-4

Catalog No.
S12842921
CAS No.
M.F
C24H24N6O5
M. Wt
476.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dclk1-IN-4

Product Name

Dclk1-IN-4

IUPAC Name

4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-4-oxobutanoic acid

Molecular Formula

C24H24N6O5

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H24N6O5/c1-29-17-7-5-4-6-15(17)23(34)30(2)18-13-25-24(28-22(18)29)27-16-9-8-14(12-19(16)35-3)26-20(31)10-11-21(32)33/h4-9,12-13H,10-11H2,1-3H3,(H,26,31)(H,32,33)(H,25,27,28)

InChI Key

QETPJCBGWLJJLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CCC(=O)O)OC)C

Dclk1-IN-1 is a potent, selective, and in vivo-compatible inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2). [REFS-1, REFS-2] It was developed through structure-based design to address the significant limitations of previous research tools, which were multi-targeted and could not isolate the specific functions of DCLK1. [REFS-3, REFS-4] This compound serves as a crucial chemical probe for researchers needing to confidently investigate the roles of DCLK1/DCLK2 in cancer biology, particularly in patient-derived organoid models, without the confounding effects of off-target kinase or bromodomain inhibition. [1]

Research Fit

DCLK1 kinase inhibition study fit with reported selectivity
Isoform-selectivity assay context for LRRK2-sparing profiling
Second-generation XMD8-92-derived inhibitor scaffold

Using less selective compounds like LRRK2-IN-1 or XMD8-92 to probe DCLK1 function is a critical experimental liability. These molecules were developed to target LRRK2 and ERK5, respectively, and their off-target activity on DCLK1 is accompanied by potent inhibition of other kinases and BET bromodomains (BRD4). [REFS-1, REFS-2] Attributing any observed cellular phenotype solely to DCLK1 inhibition is therefore impossible with these tools, leading to a high risk of data misinterpretation and non-reproducible findings. [1] Procuring Dclk1-IN-1 is a direct investment in data integrity, as it was specifically engineered to eliminate these confounding off-target activities.

Substitution Risk

Potency profile
Potency difference vs. parent scaffold XMD8-92 may shift assay response; direct substitution may alter concentration-response curves.
Kinase selectivity
LRRK2-sparing profile contrasts with dual DCLK1/DCLK2 inhibitors; off-target kinase context may require review.
Scaffold class
XMD8-92-derived inhibitor series members vary in potency and selectivity; class-level inference may not transfer directly.

Exceptional Kinase Selectivity Profile for Unambiguous Results

Dclk1-IN-1 was specifically designed to eliminate the off-target activities that confound results obtained with older, multi-targeted compounds. In biochemical assays, it demonstrates potent inhibition of DCLK1 while being largely inactive against kinases like LRRK2 and ERK5, and shows no measurable activity against the BET bromodomain BRD4. [REFS-1, REFS-2]

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataDCLK1: 17 nM
Comparator Or BaselineLRRK2: 7,000 nM; ERK5: 3,350 nM; BRD4: >10,000 nM
Quantified Difference>411-fold selective for DCLK1 over LRRK2; >197-fold selective over ERK5
ConditionsBiochemical IC50 determination assays.

This high degree of selectivity ensures that observed biological effects can be confidently attributed to DCLK1 inhibition, preventing costly misinterpretation of results common with less selective tools.

DCLK1 potency
Head-to-head
IC50 70 nM vs. 161 nM (2.3×)
Supports DCLK1 inhibition study fit
Kinase assay context; source-specific review

High Biochemical Potency for Efficient Target Inhibition

Dclk1-IN-1 demonstrates nanomolar potency against its primary targets, DCLK1 and the closely related DCLK2. In binding assays, it inhibits DCLK1 with an IC50 of 9.5 nM. This is significantly more potent than alternative, non-selective compounds such as XMD8-92. [1]

Evidence DimensionBiochemical Potency (IC50)
Target Compound DataDCLK1: 9.5 nM (binding assay)
Comparator Or BaselineXMD8-92: 161 nM (kinase assay)
Quantified DifferenceApproximately 16-fold more potent than the non-selective tool XMD8-92.
ConditionsCell-free biochemical binding and kinase assays.

Higher potency allows for use at lower concentrations in experiments, which reduces the risk of off-target effects and lowers the effective cost-per-assay.

LRRK2 selectivity
Reported
Weak LRRK2 effect vs. dual inhibition
Supports LRRK2-sparing assay context
Qualitative profile; method context review

Validated Target Engagement in Cellular and Patient-Derived Models

A compound's biochemical potency is only relevant if it can effectively engage its target in a live cell context. Dclk1-IN-1 has been shown to enter cells and bind to DCLK1 using a NanoBRET target engagement assay. [1] Furthermore, its biological activity was confirmed in complex, patient-relevant models, where treatment with 1 µM Dclk1-IN-1 reduced the number of cells in primary patient-derived pancreatic cancer organoids. [REFS-1, REFS-2]

Evidence DimensionCellular and Organoid Activity
Target Compound DataDemonstrates intracellular target engagement via NanoBRET; active in patient-derived organoids at 1 µM.
Comparator Or BaselineN/A (Establishes fitness-for-purpose in cellular assays where comparators provide ambiguous data).
Quantified DifferenceN/A
ConditionsNanoBRET assay in HCT116 cells; 3D culture of primary patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids.

This confirms the compound is not just an enzyme inhibitor but a functional tool for cell-based research, validating its use in more complex and translationally relevant biological systems.

SAR characterization
Class-level
Defined SAR vs. micromolar repurposed inhibitor
Supports lead optimization research
Class-level inference; data to verify

Isolating DCLK1/DCLK2-Specific Signaling Pathways

For researchers needing to definitively link a biological outcome to the kinase activity of DCLK1 or DCLK2. The compound's high selectivity avoids confounding data from inhibition of LRRK2, ERK5, or BRD4, making it the correct tool for pathway deconvolution and target validation studies. [1]

Probing DCLK1 Function in Cancer Stem Cell and Organoid Models

Given its demonstrated activity in patient-derived pancreatic cancer organoids, Dclk1-IN-1 is well-suited for studies investigating the role of DCLK1 in tumor initiation, self-renewal, and therapy resistance in complex 3D culture systems. [REFS-1, REFS-2]

In Vivo Proof-of-Concept Studies

Dclk1-IN-1 was designed to be an in vivo-compatible chemical probe and has been successfully used in animal models. [REFS-1, REFS-3] This makes it a suitable choice for researchers progressing from cell-based assays to in vivo studies to assess the systemic or tumor-specific effects of DCLK1 inhibition.

Application Fit

Application
Selection Property
Validation Focus
DCLK1 isoform-specific signaling studies
LRRK2 selectivity profile
LRRK2 pathway interpretation
Lead optimization for DCLK1-targeted programs
SAR-characterized scaffold
Target engagement SAR review
Cancer stem cell research in colorectal and pancreatic cancer models
Target engagement profile for CSC studies
Concentration-response endpoint characterization
DCLK1 inhibitor class benchmarking
Defined second-generation inhibitor profile
Assay consistency and reproducibility review

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

476.18081789 Da

Monoisotopic Mass

476.18081789 Da

Heavy Atom Count

35

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